molecular formula C8H11Cl3F3N3 B13276435 N-(2-aminoethyl)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amine dihydrochloride

N-(2-aminoethyl)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amine dihydrochloride

Cat. No.: B13276435
M. Wt: 312.5 g/mol
InChI Key: WXBKKSIYNVZDHK-UHFFFAOYSA-N
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Description

“N-(2-aminoethyl)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amine dihydrochloride” is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are often used in various fields of scientific research due to their unique chemical properties. The presence of both amino and chloro groups, along with a trifluoromethyl group, makes this compound particularly interesting for studies in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-aminoethyl)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amine dihydrochloride” typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-(trifluoromethyl)pyridine and 2-aminoethylamine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, such as in the presence of a suitable solvent (e.g., ethanol or methanol) and a catalyst (e.g., palladium on carbon).

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

“N-(2-aminoethyl)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amine dihydrochloride” can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions may produce different oxidized or reduced forms of the compound.

Scientific Research Applications

“N-(2-aminoethyl)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amine dihydrochloride” has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(2-aminoethyl)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amine dihydrochloride” involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and chloro groups allows it to form strong interactions with these targets, leading to various biological effects. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-aminoethyl)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amine
  • **N-(2-aminoethyl)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amine hydrochloride

Uniqueness

The dihydrochloride form of the compound is unique due to its enhanced solubility and stability compared to other similar compounds. This makes it particularly useful in various applications where these properties are essential.

Properties

Molecular Formula

C8H11Cl3F3N3

Molecular Weight

312.5 g/mol

IUPAC Name

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H9ClF3N3.2ClH/c9-6-3-5(8(10,11)12)4-15-7(6)14-2-1-13;;/h3-4H,1-2,13H2,(H,14,15);2*1H

InChI Key

WXBKKSIYNVZDHK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCN)C(F)(F)F.Cl.Cl

Origin of Product

United States

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